molecular formula C11H15NO2 B13290402 3-(Methylamino)-4-phenylbutanoic acid

3-(Methylamino)-4-phenylbutanoic acid

Cat. No.: B13290402
M. Wt: 193.24 g/mol
InChI Key: XDYCCVBZZUKWFY-UHFFFAOYSA-N
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Description

3-(Methylamino)-4-phenylbutanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of a methylamino group attached to the third carbon and a phenyl group attached to the fourth carbon of the butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylamino)-4-phenylbutanoic acid can be achieved through several methods. One common approach involves the alkylation of 4-phenylbutanoic acid with methylamine. The reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as crystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Methylamino)-4-phenylbutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(Methylamino)-4-phenylbutanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to amino acid metabolism and protein synthesis.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Methylamino)-4-phenylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methylamino group can form hydrogen bonds or electrostatic interactions with active sites, influencing the activity of the target molecule. Additionally, the phenyl group may contribute to hydrophobic interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Methylamino)-2-phenylpropanoic acid
  • 4-(Methylamino)-3-phenylbutanoic acid
  • 2-(Methylamino)-4-phenylbutanoic acid

Uniqueness

3-(Methylamino)-4-phenylbutanoic acid is unique due to its specific structural arrangement, which influences its chemical reactivity and biological activity

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

3-(methylamino)-4-phenylbutanoic acid

InChI

InChI=1S/C11H15NO2/c1-12-10(8-11(13)14)7-9-5-3-2-4-6-9/h2-6,10,12H,7-8H2,1H3,(H,13,14)

InChI Key

XDYCCVBZZUKWFY-UHFFFAOYSA-N

Canonical SMILES

CNC(CC1=CC=CC=C1)CC(=O)O

Origin of Product

United States

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